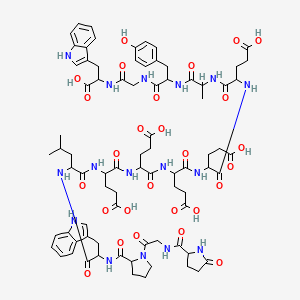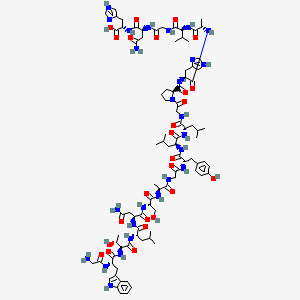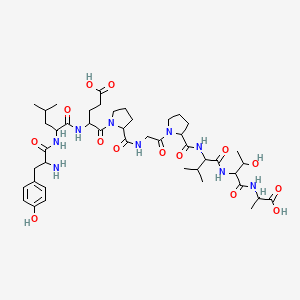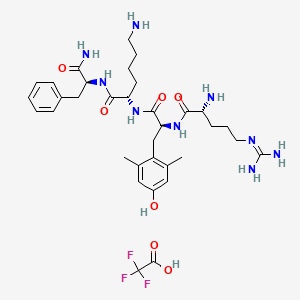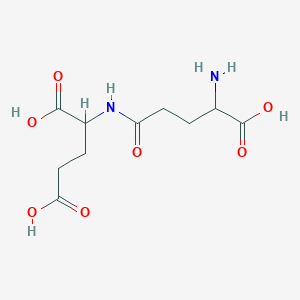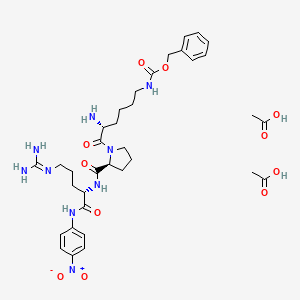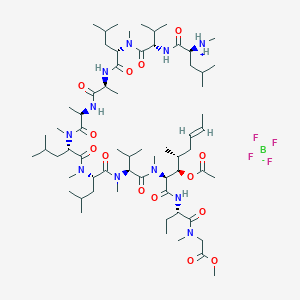
112173-49-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Angiogenin (108-122) is a peptide with the CAS number 112173-49-6 . The molecular weight of this compound is 1781 . The sequence of this peptide is H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH .
Molecular Structure Analysis
The molecular structure of Angiogenin (108-122) is based on its sequence of amino acids, which is H-Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-OH . The exact 3D structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy, which is not provided in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of Angiogenin (108-122) include a molecular weight of 1781 . The compound is typically stored at temperatures between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Programming Productivity in Scientific Software
Scientific research applications, particularly in computing, have evolved significantly to improve programming productivity. Traditional scientific software, often developed from scratch using languages like C and Fortran by scientists, posed challenges in development, usage, and maintenance. However, recent advances have seen the emergence of scientific software frameworks designed for grid-enabling existing applications and developing new ones. These frameworks leverage existing component libraries to rapidly assemble new applications, contrasting sharply with the older, more laborious methods. Such innovations highlight a trend towards more efficient and manageable scientific computing (Appelbe et al., 2007).
Advancements in Material Science
The development of novel materials is a cornerstone of chemical research, driven by advancements across various industries. A prime example is the electronics industry, where discoveries in semiconducting materials have propelled technological leaps from vacuum tubes to microchips. This synergy between scientific discovery and technological innovation underscores the pivotal role of research in driving progress in material science (Cushing et al., 2004).
Data Sharing and Management in Scientific Research
The landscape of scientific research in the 21st century is markedly data-intensive and collaborative. Effective data sharing and management are integral, facilitating the verification of results and fostering research based on prior findings. However, challenges persist, including barriers to data accessibility and preservation, underscoring the need for robust data management practices and support systems within research organizations (Tenopir et al., 2011).
Legal and Licensing Considerations in Scientific Research
The dissemination of scientific research, particularly computational research, raises important legal and licensing considerations. As researchers increasingly make their work publicly available, navigating the intricacies of copyright, licensing, and ownership rights becomes crucial. Addressing these challenges requires a comprehensive understanding of the legal landscape and the adoption of standards and practices that support reproducible and collaborative research (Stodden, 2009).
Safety and Hazards
Eigenschaften
CAS-Nummer |
112173-49-6 |
|---|---|
Molekularformel |
C₇₈H₁₂₅N₂₅O₂₃ |
Molekulargewicht |
1780.98 |
Sequenz |
One Letter Code: ENGLPVHLDQSIFRR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



